molecular formula C10H9NO3 B1425354 4-Hydroxy-7-methoxy-1H-quinolin-2-one CAS No. 27037-34-9

4-Hydroxy-7-methoxy-1H-quinolin-2-one

Cat. No.: B1425354
CAS No.: 27037-34-9
M. Wt: 191.18 g/mol
InChI Key: RUWKOLGTLOFEMK-UHFFFAOYSA-N
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Chemical Reactions Analysis

1.1. Click Chemistry Functionalization

This compound undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives. For example:

  • Reaction : Terminal alkyne derivatives of 4-hydroxyquinolin-2(1H)-one (e.g., 4b ) react with azides (e.g., 7b ) in DMF solvent with CuI (10 mol%) to yield triazole-conjugated products (e.g., 8f ) .

  • Conditions : Room temperature, 12–24 hours.

  • Yield : >85% for triazole derivatives .

Key Structural Features :

  • The 4-hydroxy and 2-keto groups enable regioselective modifications.

  • Methoxy substituents at position 7 enhance electronic stability during reactions .

1.2. Cyclization Approaches

The Gould–Jacobs reaction, though primarily used for quinolin-4-ones, provides mechanistic insights applicable to 2-one derivatives:

  • Procedure : Thermal cyclization of enaminones or analogous intermediates under reflux conditions .

  • Example : Cyclization of α-haloketones with aldehydes catalyzed by N-heterocyclic carbenes (NHCs) yields quinolinone cores .

2.1. Alkylation and Acylation

  • Propargylation : The phenolic -OH group at position 4 reacts with propargyl bromide in DMF to form terminal alkynes (e.g., 4a–c ) .

    • Yield : ~75–80% .

  • Methylation : Methoxy groups are introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate .

2.2. Substitution Reactions

  • Halogenation : Electrophilic substitution at position 3 or 8 using bromine or iodine in acetic acid .

  • Nitration : Nitration at position 6 with nitric acid/sulfuric acid mixtures, though less common due to steric hindrance .

Table 1. Key Reactions and Yields

Reaction TypeReactantsCatalyst/ConditionsYield (%)ProductSource
CuAAC Click Reaction4b + 7b CuI, DMF, RT85Triazole derivative 8f
Propargylation4-hydroxyquinolin-2-one + propargyl bromideK₂CO₃, DMF78Terminal alkyne 4b
Industrial CyclizationBA-1 + diphenyl ether170–180°C, 2–3 h794-hydroxy-7-methoxyquinoline

Table 2. Spectral Data for Representative Compound 8f

ParameterValue
Molecular FormulaC₄₀H₃₂N₆O₈
Mass (m/z)724 [M+H]⁺
¹H NMR (δ)8.21 (s, 1H, triazole), 6.89–7.45 (m, aromatic)
¹³C NMR (δ)162.1 (C=O), 153.8 (OCH₃)

Mechanistic Insights

  • CuAAC Mechanism : Copper(I) facilitates alkyne-azide cyclization via a six-membered transition state, forming 1,4-disubstituted triazoles .

  • Cyclization Drivers : Conjugation stabilization and electron-donating methoxy groups promote ring closure .

Scientific Research Applications

Pharmaceutical Development

4-Hydroxy-7-methoxy-1H-quinolin-2-one has been extensively studied for its potential as an anti-cancer agent . Research indicates that derivatives of this compound exhibit selective toxicity towards resistant cancer cells while sparing normal cells. For instance, studies have shown that certain derivatives can inhibit tumor growth effectively, making them promising candidates for new cancer therapies .

Case Study: Cytotoxic Activity

A study focused on synthesizing various derivatives of 4-hydroxyquinolines demonstrated selective cytotoxicity against doxorubicin-resistant colon adenocarcinoma cell lines. The findings highlighted that some derivatives not only inhibited cell proliferation but also induced apoptosis through intrinsic and extrinsic pathways, suggesting their potential as effective anti-cancer drugs .

Antimicrobial Applications

The compound has shown effectiveness against a range of bacteria and fungi, positioning it as a valuable candidate in the development of new antimicrobial treatments. Its mechanism involves disrupting microbial cell functions, which is critical in an era of rising antibiotic resistance .

Case Study: Antimicrobial Efficacy

Research indicated that this compound derivatives possess significant antimicrobial properties. In vitro studies demonstrated their ability to inhibit the growth of specific bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Fluorescent Probes

The unique chemical structure of this compound allows it to be utilized as a fluorescent probe in biological imaging. This application is crucial for tracking cellular processes and understanding various biological mechanisms at the molecular level .

Case Study: Biological Imaging

In experimental setups, this compound has been employed to visualize cellular structures and dynamics using fluorescence microscopy. Its ability to emit fluorescence upon excitation makes it an effective tool for researchers studying live cells and their interactions .

Antioxidant Research

The antioxidant properties of this compound are being investigated for their potential benefits in reducing oxidative stress within cells. This application is particularly relevant in the formulation of products aimed at combating oxidative damage associated with various diseases .

Material Science

In material science, this compound is being explored for its role in developing advanced materials, especially in coatings and polymers that require enhanced durability and resistance. Its chemical properties contribute to the stability and performance of these materials under various conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentAnti-cancer agent with selective toxicityEffective against resistant cancer cells
Antimicrobial ApplicationsEffective against bacteria and fungiPotential treatment for antibiotic-resistant infections
Fluorescent ProbesUsed in biological imagingEnables visualization of cellular processes
Antioxidant ResearchReduces oxidative stressBeneficial in formulations targeting oxidative damage
Material ScienceDevelopment of durable coatings and polymersEnhances material stability and performance

Biological Activity

4-Hydroxy-7-methoxy-1H-quinolin-2-one is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound exhibits notable interactions with various enzymes and proteins, particularly influencing enzymatic activities such as inhibition or activation. Its interactions can lead to alterations in key biochemical pathways, such as those involved in oxidative stress response and cellular metabolism.

Key Characteristics

  • Chemical Structure : The presence of hydroxy and methoxy groups enhances its reactivity and binding affinity to biological targets.
  • Stability : Laboratory studies indicate that the compound's stability can affect its long-term biological effects, with prolonged exposure resulting in significant changes in cellular function.

The compound's biological activity is primarily mediated through specific binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites, leading to altered catalytic activities. Additionally, it may modulate gene expression by interacting with transcription factors.

Interaction with Enzymes

This compound has been shown to interact with:

  • Tyrosinase : Involved in the oxidation of phenolic compounds, affecting pigmentation and other metabolic processes.
  • Antioxidant Enzymes : Modulates the activity of enzymes involved in oxidative stress responses, potentially providing protective effects against cellular damage.

Anticancer Properties

Research indicates that this compound possesses promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including non-small cell lung cancer and melanoma cells. The compound's cytotoxicity varies with concentration and exposure time, suggesting potential for therapeutic applications in cancer treatment .

Cell Line IC50 (µM) Effect
Non-small cell lung cancer (HOP–92)10Significant growth inhibition
Melanoma (LOX IMVI)24Moderate growth inhibition
Breast cancer (MDA-MB-468)10High lethality observed

Antimicrobial Activity

The compound has also shown effectiveness against various bacterial strains, making it a candidate for antimicrobial drug development. Studies have reported its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential use in treating infections caused by antibiotic-resistant bacteria .

Applications in Research

This compound is utilized across multiple fields:

  • Pharmaceutical Development : Investigated for its potential as an anticancer agent.
  • Antimicrobial Research : Explored for developing new treatments against resistant bacterial strains.
  • Fluorescent Probes : Its unique structure allows it to be used in biological imaging.
  • Antioxidant Formulations : Beneficial in products aimed at reducing oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

  • Anticancer Study : A recent study evaluated the anticancer effects of various quinoline derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis, revealing promising results that warrant further exploration into its therapeutic potential .

Q & A

Q. What are optimized synthetic routes for 4-Hydroxy-7-methoxy-1H-quinolin-2-one, and how can reaction conditions be adjusted to improve yield?

Basic Research Focus
The synthesis of this compound typically involves cyclization and functionalization of precursor molecules. For example, derivatives of 4-hydroxyquinolin-2(1H)-one are synthesized via condensation reactions between carboxaldehydes and amines in ethanol under reflux, followed by crystallization from polar solvents like DMF . Key variables affecting yield include:

  • Reaction time and temperature : Prolonged reflux (e.g., 15–30 minutes) ensures complete cyclization .
  • Solvent choice : Absolute ethanol or THF is preferred for solubility and stability of intermediates .
  • Purification : Crystallization from DMF or methanol enhances purity (e.g., 77% yield reported for a related compound) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Basic Research Focus
Characterization relies on:

  • IR spectroscopy : Detects hydroxyl (3447 cm⁻¹), carbonyl (1663 cm⁻¹ for quinolone C=O), and methoxy groups (2925 cm⁻¹ for CH aliphatic stretches) .
  • ¹H NMR : Assignments include methoxy protons (~3.59 ppm), aromatic protons (6.99–8.18 ppm), and exchangeable hydroxy/amine protons (~5.84 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297) confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (advanced): Resolves substituent positioning and hydrogen-bonding networks (e.g., crystal structure data for methyl-substituted analogs) .

Q. How can researchers address discrepancies in NMR spectral data when synthesizing derivatives of this compound?

Advanced Research Focus
Contradictions in NMR data often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Deuterium exchange : Identify exchangeable protons (e.g., OH/NH) by treating with D₂O .
  • Variable temperature NMR : Resolve overlapping signals caused by dynamic processes .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously (e.g., differentiating H-5 and H-7 in the quinoline ring) .
  • Comparative analysis : Cross-reference with literature data for similar substituents (e.g., methoxy vs. chloro analogs) .

Q. What strategies are employed to elucidate reaction mechanisms for alkylation or acylation at specific positions on the quinolin-2-one core?

Advanced Research Focus
Regioselective functionalization requires mechanistic insights:

  • Electronic effects : The C-3 position is electrophilic due to conjugation with the carbonyl group, favoring alkylation (e.g., using bromoketones) .
  • Steric hindrance : Bulky substituents at C-1 (e.g., methyl or phenyl groups) direct reactions to less hindered sites .
  • Catalytic systems : Base catalysts (e.g., NaH) or transition metals (e.g., Grubbs catalyst for ring-closing metathesis) can control selectivity .
  • Computational modeling : Predict reactivity using DFT calculations to map electron density and transition states .

Q. How does the presence of methoxy and hydroxy substituents influence the electronic structure and reactivity of the quinolin-2-one system?

Advanced Research Focus
Substituents modulate electronic properties and bioactivity:

  • Methoxy groups : Electron-donating effects increase π-electron density, enhancing UV absorbance and resistance to oxidation .
  • Hydroxy groups : Participate in intramolecular hydrogen bonding, stabilizing tautomeric forms and affecting solubility .
  • Synergistic effects : The 7-methoxy-4-hydroxy pattern creates a push-pull electronic environment, altering redox potentials and binding affinity in biological assays .

Q. What methodological approaches are recommended for resolving low yields in the synthesis of this compound derivatives?

Methodological Focus
Systematically evaluate:

  • Catalyst loading : Optimize stoichiometry of reagents (e.g., 2.2 equivalents of bromoketone for alkylation) .
  • Solvent polarity : Switch to DMF or DMSO to stabilize charged intermediates .
  • Temperature gradients : Use microwave-assisted synthesis to accelerate slow steps .
  • Workup protocols : Employ column chromatography or preparative HPLC to isolate pure products from side reactions .

Properties

IUPAC Name

4-hydroxy-7-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWKOLGTLOFEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716066
Record name 4-Hydroxy-7-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27037-34-9
Record name 4-Hydroxy-7-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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